Product packaging for Deoxyandirobin(Cat. No.:)

Deoxyandirobin

Cat. No.: B1239206
M. Wt: 452.5 g/mol
InChI Key: CUJHOPQCBJBWQL-GJGRSQDYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Deoxyandirobin is a high-purity chemical compound provided for Research Use Only (RUO). It is strictly intended for laboratory research applications and is not classified as a medicinal product or medical device. This product is not intended for human or veterinary diagnostic, therapeutic, or any other clinical uses. Researchers are responsible for ensuring that all handling and experimental procedures comply with their institution's safety protocols and applicable local regulations. The specific biochemical properties, mechanism of action, and research applications for this compound are areas of ongoing scientific investigation. Please consult the available scientific literature for detailed information.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H32O6 B1239206 Deoxyandirobin

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C27H32O6

Molecular Weight

452.5 g/mol

IUPAC Name

methyl 2-[(1R,2R)-2-[(1R,8aR)-1-(furan-3-yl)-8a-methyl-5-methylidene-3-oxo-1,6,7,8-tetrahydroisochromen-6-yl]-2,6,6-trimethyl-5-oxocyclohex-3-en-1-yl]acetate

InChI

InChI=1S/C27H32O6/c1-16-18(26(4)11-8-21(28)25(2,3)20(26)14-22(29)31-6)7-10-27(5)19(16)13-23(30)33-24(27)17-9-12-32-15-17/h8-9,11-13,15,18,20,24H,1,7,10,14H2,2-6H3/t18?,20-,24-,26+,27+/m0/s1

InChI Key

CUJHOPQCBJBWQL-GJGRSQDYSA-N

SMILES

CC1(C(C(C=CC1=O)(C)C2CCC3(C(OC(=O)C=C3C2=C)C4=COC=C4)C)CC(=O)OC)C

Isomeric SMILES

C[C@@]12CCC(C(=C)C1=CC(=O)O[C@H]2C3=COC=C3)[C@]4(C=CC(=O)C([C@@H]4CC(=O)OC)(C)C)C

Canonical SMILES

CC1(C(C(C=CC1=O)(C)C2CCC3(C(OC(=O)C=C3C2=C)C4=COC=C4)C)CC(=O)OC)C

Origin of Product

United States

General Principles of Limonoid Biosynthesis from Triterpenoid Precursors

Limonoids are classified as tetranortriterpenes, signifying their origin from a 30-carbon triterpene scaffold that undergoes the loss of four carbon atoms to form a characteristic furan (B31954) ring. nih.gov The biosynthesis of these complex molecules begins with the universal precursors of isoprenoids, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP), which are generated through the mevalonate (B85504) (MVA) and methylerythritol phosphate (B84403) (MEP) pathways. nih.gov

The general biosynthetic route proceeds as follows:

Squalene (B77637) Formation: IPP and DMAPP condense to form farnesyl diphosphate (FPP), which is then converted to the linear C30 triterpenoid (B12794562) precursor, squalene. nih.gov

Epoxidation: Squalene undergoes epoxidation to form 2,3-oxidosqualene (B107256). nih.gov

Cyclization: The crucial cyclization of 2,3-oxidosqualene is catalyzed by oxidosqualene cyclases (OSCs), which are pivotal enzymes that create the diverse tetracyclic triterpenoid skeletons that serve as the foundation for limonoids. nih.govfrontiersin.org It is hypothesized that the precursor for limonoids is a tetracyclic triterpene of either the euphane or tirucallane (B1253836) type. nih.gov

Modification and Rearrangement: Following cyclization, the triterpene scaffold undergoes a series of modifications, including oxidations often catalyzed by cytochrome P450 monooxygenases (CYP450s), leading to the formation of protolimonoids. nih.govfrontiersin.org These protolimonoids are the immediate C30 precursors to the C26 limonoids. nih.gov

Furan Ring Formation: A key and still not fully understood process involves the excision of four carbon atoms from the protolimonoid side chain, leading to the formation of the characteristic furan ring found in most limonoids. nih.govpnas.org

Table 1: Key Enzymes in General Limonoid Biosynthesis

Enzyme Function Reference
Squalene Synthase (SQS) Catalyzes the formation of squalene from farnesyl diphosphate. nih.gov
Squalene Epoxidase (SQE) Oxidizes squalene to form 2,3-oxidosqualene. nih.gov
Oxidosqualene Cyclase (OSC) Catalyzes the cyclization of 2,3-oxidosqualene into various triterpenoid skeletons. nih.govfrontiersin.org
Cytochrome P450s (CYP450s) Involved in the oxidative modification of the triterpene scaffold. nih.govfrontiersin.org

Proposed Enzymatic and Chemical Steps in Deoxyandirobin Biosynthesis Within Plants

While the complete biosynthetic pathway of deoxyandirobin remains to be fully elucidated, scientific evidence points to a series of proposed enzymatic and chemical transformations. This compound is a diene lactone, and its formation is thought to involve several key steps. gla.ac.uk

The biosynthesis is believed to proceed from a 7-oxo-tetranortriterpenoid precursor. rsc.org A proposed sequence of events includes:

Baeyer-Villiger Oxidation: A formal Baeyer-Villiger oxidation of a 7-oxo compound is a plausible step. gla.ac.uk

Lactone Formation and Hydrolysis: This oxidation would lead to the formation of a lactone, which then undergoes hydrolytic opening. gla.ac.uk

Dehydration: Subsequent dehydration of a tertiary hydroxyl group is proposed to generate the 8,30-exomethylene group characteristic of andirobin. gla.ac.uk The corresponding diene lactone, this compound, has also been isolated from natural sources. gla.ac.uk

Research suggests that tirucalla-7,24-dien-3β-ol is a likely biogenetic precursor for limonoid biosynthesis. researchgate.net The conversion of this precursor into various protolimonoids like melianol, dihydroniloticin, and tirucalla-7,24-dien-21,3β-diol is facilitated by the action of cytochrome P450 enzymes. pnas.orgresearchgate.net These protolimonoids then undergo further rearrangements and the loss of four carbon atoms to form the furan (B31954) ring, a key feature of the limonoid structure. researchgate.net

Metabolic Precursors and Intermediates: Andirobin and Methyl Angolensate Context

The close structural relationship and co-occurrence of certain limonoids in plants provide valuable clues about their biosynthetic connections. Andirobin and methyl angolensate are significant compounds in the context of deoxyandirobin's metabolic pathway.

This compound is structurally related to andirobin, with andirobin being considered a potential precursor. gla.ac.uk The conversion of andirobin to this compound would involve a dehydration step. Furthermore, methyl angolensate, a B-seco-limonoid, has been chemically converted to this compound. rsc.org This was achieved by first converting methyl angolensate to anhydroangolensic acid, the methyl ester of which was found to be identical to this compound. rsc.org This chemical correlation provides strong evidence for a close biosynthetic link between these compounds.

It has been hypothesized that pyroangolensolide and melazolide B, two degraded limonoids, may derive from a common tetranortriterpenoid precursor such as this compound. researchgate.net This suggests that this compound could serve as an intermediate that can be further metabolized into other structurally diverse limonoids. The co-isolation of this compound with other limonoids like febrifugin and methyl angolensate from the bark of Soymida febrifuga further supports its role as a key intermediate in the complex network of limonoid biosynthesis. scielo.brajpp.in

Table 2: Compounds Related to this compound Biosynthesis

Compound Relationship to this compound Reference
Andirobin Potential direct precursor. gla.ac.uk
Methyl Angolensate Chemically converted to this compound, suggesting a close biosynthetic relationship. rsc.org
Pyroangolensolide Hypothesized to be derived from this compound. researchgate.net
Melazolide B Hypothesized to be derived from this compound. researchgate.net

Chemoenzymatic and Biotransformation Approaches to Deoxyandirobin Pathway Elucidation

Advanced Extraction Techniques from Plant Biomass

The initial step in obtaining this compound involves its extraction from plant material, such as the bark and wood of species like Soymida febrifuga. researchgate.netresearchgate.net The efficiency of this process is highly dependent on the chosen extraction technique and solvent system.

Solvent-Based Extraction Optimization for Target Limonoids

Traditional solvent extraction methods remain a cornerstone for isolating limonoids, including this compound. The selection of an appropriate solvent system is critical for maximizing the yield and purity of the target compound.

Hot Soxhlet extraction is a commonly employed method. For instance, dried and coarsely powdered stem barks of Soymida febrifuga (250 gm) have been extracted with 99% alcohol, aqueous solutions, and a 40:60 hydroalcoholic mixture using a hot Soxhlet apparatus for 24 hours. sciensage.infoajpp.in After filtration, the extract is concentrated under vacuum to yield the crude product. sciensage.infoajpp.in Similarly, cold extraction techniques, where the plant material is macerated in a solvent at room temperature, are also utilized. newsciencepubl.com For example, powdered air-dried roots of Cedrela fissilis were extracted by maceration with hexane, dichloromethane, and methanol (B129727). scielo.br

The choice of solvent is paramount and is often guided by the polarity of the target limonoids. Dichloromethane has been effectively used to elute limonoid fractions from a crude extract. scirp.org In other protocols, a sequence of solvents with increasing polarity, such as hexane, ethyl acetate, and ethanol, is used for successive extractions to fractionate the components based on their solubility. academie-sciences.fr The optimization of solvent-based extraction often involves experimenting with different solvent ratios and extraction times to achieve the highest possible yield of this compound.

Table 1: Comparison of Solvent-Based Extraction Methods for Limonoids

Extraction Method Plant Material Solvent(s) Key Parameters Reference(s)
Hot Soxhlet Soymida febrifuga stem bark Alcohol (99%), Aqueous, Hydroalcoholic (40:60) 24-hour extraction sciensage.infoajpp.in
Maceration Cedrela fissilis roots Hexane, Dichloromethane, Methanol 72-hour maceration scielo.br
Cold Extraction Carapa guianensis residue Hexane, Ethyl acetate, Ethanol 24-hour extraction per solvent academie-sciences.fr
Column Elution Meliaceae species Dichloromethane Gravity flow scirp.org

Emerging Green Extraction Methods for Natural Products

In recent years, there has been a significant shift towards the development and adoption of environmentally friendly extraction techniques. frontiersin.orgchemmethod.commdpi.com These "green" methods aim to reduce or eliminate the use of hazardous solvents, decrease energy consumption, and minimize waste generation. chemmethod.commdpi.com

Microwave-Assisted Extraction (MAE) has emerged as a promising advanced technique for extracting limonoids. researchgate.netphytopharmajournal.com MAE utilizes microwave energy to heat the solvent and plant matrix, leading to a more efficient and rapid extraction process compared to conventional methods. researchgate.netphytopharmajournal.com Key parameters that can be optimized in MAE include irradiation time, microwave power, liquid-to-solid ratio, and solvent composition. researchgate.net For example, in the extraction of limonoids from Trichilia roka, optimal conditions were found to be an irradiation time of 80 seconds, a power of 600 W, and a 40% methanol concentration. researchgate.net This technique not only enhances extraction yield but also significantly reduces extraction time and solvent consumption. phytopharmajournal.com

Ultrasound-Assisted Extraction (UAE) is another green technique that employs ultrasonic waves to disrupt plant cell walls, facilitating the release of intracellular compounds. chemmethod.com Like MAE, UAE offers the advantages of shorter extraction times and reduced solvent usage. chemmethod.com

Supercritical Fluid Extraction (SFE) , often using carbon dioxide, provides a non-toxic and environmentally benign alternative to organic solvents for extracting nonpolar compounds. mdpi.com By adjusting the pressure and temperature, the solvating power of the supercritical fluid can be tailored for selective extraction. mdpi.com

Pressurized Liquid Extraction (PLE) and Enzyme-Assisted Extraction (EAE) are also gaining traction as green extraction methodologies. chemmethod.com The development of Natural Deep Eutectic Solvents (NADES) represents a new frontier in green extraction, offering biodegradable and low-cost alternatives to conventional solvents. frontiersin.orgcnif.cn

Table 2: Overview of Emerging Green Extraction Techniques

Technique Principle Advantages Key Optimization Parameters Reference(s)
Microwave-Assisted Extraction (MAE) Uses microwave energy for rapid heating. Reduced time and solvent use, higher yield. Irradiation time, power, solvent ratio/concentration. researchgate.netphytopharmajournal.com
Ultrasound-Assisted Extraction (UAE) Employs ultrasonic waves to disrupt cell walls. Shorter extraction time, reduced solvent. Frequency, power, temperature, time. chemmethod.com
Supercritical Fluid Extraction (SFE) Uses supercritical fluids (e.g., CO2) as solvents. Non-toxic, tunable selectivity. Pressure, temperature, co-solvent addition. mdpi.com
Natural Deep Eutectic Solvents (NADES) Utilizes mixtures of natural compounds as solvents. Biodegradable, low cost, high solvency. Component ratio, water content, temperature. frontiersin.orgcnif.cn

Chromatographic Purification Strategies for this compound Isolation

Following extraction, the crude extract containing this compound undergoes a series of purification steps to isolate the compound in a pure form. Chromatography is the cornerstone of this purification process. researchgate.net

Column Chromatography Techniques (e.g., Silica (B1680970) Gel, Gel Filtration)

Column chromatography is a fundamental and widely used technique for the initial fractionation and purification of natural products. bnmv.ac.in The separation is based on the differential partitioning of the mixture's components between a stationary phase packed in a column and a mobile phase that percolates through it. bnmv.ac.in

Silica gel column chromatography is extensively used for the separation of limonoids. scirp.orgmdpi.commdpi.com The crude extract is loaded onto a silica gel column and eluted with a solvent or a gradient of solvents of increasing polarity. scirp.orgmdpi.com For instance, the seed oil of Carapa guianensis was fractionated on a silica gel column using a gradient of chloroform (B151607) and ethyl acetate. mdpi.com The sensitivity of some limonoids to acidic conditions necessitates careful handling, and sometimes the silica gel is neutralized to prevent decomposition of the target compounds. clockss.org

Gel filtration chromatography , also known as size-exclusion chromatography, separates molecules based on their size. While less common for the primary separation of small molecules like this compound, it can be a useful step for removing high molecular weight impurities.

Other solid supports like polyamide and Sephadex LH-20 are also employed in open column chromatography for the purification of complex plant extracts. bibliotekanauki.pl

Preparative Thin-Layer Chromatography (TLC) Applications

Preparative Thin-Layer Chromatography (TLC) is a valuable technique for the purification of small quantities of compounds, typically in the range of 10-100 mg. rochester.edusilicycle.com It is particularly useful for obtaining pure samples from fractions obtained through column chromatography or for purifying the final product. rochester.edu

In preparative TLC, a concentrated solution of the sample is applied as a thin line onto a thick layer of adsorbent (e.g., silica gel) on a glass or aluminum plate. bnmv.ac.inrochester.edu The plate is then developed in a suitable solvent system, similar to analytical TLC. rochester.edu After development, the separated bands of compounds are visualized, often under UV light. rochester.edu The band corresponding to the desired compound is then scraped off the plate, and the compound is recovered by eluting it from the adsorbent with a polar solvent. rochester.edu

The choice of the eluent is crucial for achieving good separation, with an ideal eluent providing a retention factor (Rf) of around 0.1 on a standard TLC plate to allow for multiple elutions if necessary. rochester.edu

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique for the final purification and quantification of this compound. nih.govgoogle.com It offers high resolution, speed, and sensitivity, making it ideal for obtaining highly pure compounds and for analytical quantification. nih.govchromatographyonline.comnih.gov

Preparative HPLC is used for the isolation of pure compounds from complex mixtures. mdpi.comscispace.com Fractions obtained from previous chromatographic steps are injected into a preparative HPLC system equipped with a suitable column (e.g., reversed-phase C18 or normal-phase silica). scielo.brmdpi.com The separation is achieved by eluting with a specific mobile phase, either isocratically or using a gradient system. scielo.brmdpi.com For example, limonoids from Carapa guianensis have been purified by HPLC on an ODS (octadecylsilane) column using 70% methanol as the mobile phase. mdpi.com

Analytical HPLC is employed to assess the purity of the isolated this compound and to quantify its concentration in extracts or fractions. nih.gov By comparing the retention time and peak area of the sample with that of a known standard, the identity and quantity of the compound can be accurately determined. The use of detectors like UV-Vis or mass spectrometry (MS) coupled with HPLC provides further structural information and enhances detection sensitivity. mdpi.com

Spectroscopic and Spectrometric Methods for Purity Assessment and Confirmation of Isolated this compound

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural determination of organic molecules. mdpi.com Both one-dimensional (¹H and ¹³C NMR) and two-dimensional (COSY, HSQC, HMBC) experiments are used to piece together the complex architecture of tetranortriterpenoids. nih.govresearchgate.net

¹H NMR Spectroscopy: This technique provides information about the chemical environment of protons in the molecule. The chemical shift (δ), multiplicity (singlet, doublet, etc.), and coupling constants (J) of each signal help to determine the connectivity of protons. For complex molecules like limonoids, spectra are often recorded at high frequencies (e.g., 400-600 MHz) to achieve better signal dispersion. mdpi.comrsc.orgnih.gov

¹³C NMR Spectroscopy: A ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms in a molecule and provides information about their hybridization and electronic environment. udel.edu Due to the low natural abundance of the ¹³C isotope, these spectra are less sensitive than ¹H NMR. udel.edu Broadband decoupled spectra, where all signals appear as singlets, are standard for simplifying the complex spectra of limonoids. mdpi.com

2D NMR Spectroscopy: Techniques like HSQC (Heteronuclear Single Quantum Coherence) correlate proton signals with the carbon atoms they are directly attached to, while HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range couplings between protons and carbons (typically 2-3 bonds away). COSY (Correlation Spectroscopy) identifies protons that are coupled to each other (usually on adjacent carbons). Together, these experiments allow for the unambiguous assignment of all proton and carbon signals, which is essential for confirming the structure of isolates like this compound. mdpi.comresearchgate.net

Interactive Data Table: ¹H NMR Spectroscopic Data for Andirobin (400 MHz, CDCl₃)

PositionChemical Shift (δ ppm)MultiplicityCoupling Constant (J in Hz)
13.50dd5.5, 1.8
............

Note: This table is representative. A complete dataset for andirobin would be extensive and is detailed in specialized publications. nih.govinformahealthcare.com

Interactive Data Table: ¹³C NMR Spectroscopic Data for Andirobin (100 MHz, CDCl₃)

PositionChemical Shift (δ ppm)
178.0
235.5
3169.8
......

Note: This table is representative. A complete dataset for andirobin would be extensive and is detailed in specialized publications. nih.govinformahealthcare.com

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental formula of a compound and to gain structural insights from its fragmentation patterns. msu.edu High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the determination of the molecular formula. rsc.org

When a molecule like this compound is ionized in the mass spectrometer (e.g., by electron impact, EI), it forms a molecular ion (M⁺). chemguide.co.uk This ion is often unstable and breaks apart into smaller, charged fragments. chemguide.co.uklibretexts.org The pattern of these fragments is unique to the molecule's structure. For limonoids, characteristic fragmentations often involve the loss of side chains, functional groups (like acetyl groups), and cleavages of the lactone and furan (B31954) rings. youtube.comwikipedia.org Analyzing these fragmentation pathways helps to confirm the proposed structure. chemguide.co.uk

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. rsc.org The absorption of infrared radiation corresponds to the vibrational frequencies of specific bonds. rsc.org In a limonoid like this compound, characteristic IR absorption bands would indicate the presence of:

C=O (carbonyl) groups from lactones and ketones (typically strong absorptions around 1715-1740 cm⁻¹). nih.govwu.ac.th

C-O (ether and ester) bonds (in the 1230-1375 cm⁻¹ region). nih.gov

C=C bonds of the furan ring and any other double bonds. wu.ac.th

C-H bonds (stretching and bending vibrations). nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about conjugated π-electron systems. wu.ac.th Molecules with conjugated double bonds, like the furan ring and α,β-unsaturated carbonyl systems found in many limonoids, absorb UV light, causing electronic transitions. mdpi.comwu.ac.th The wavelength of maximum absorption (λₘₐₓ) can help confirm the presence of these chromophores. For example, many limonoids exhibit a UV absorption maximum around 210-225 nm. nih.govwu.ac.th

Challenges in the Isolation and Purification of Terpenoid Natural Products

The isolation and purification of terpenoids, including complex tetranortriterpenoids like this compound, from natural sources is a significant challenge for chemists. lupinepublishers.com This difficulty arises from several intrinsic factors related to their structure and the complexity of the natural matrix in which they are found. researchgate.netlupinepublishers.com

Structural Complexity and Diversity: Terpenoids are a vast and structurally diverse class of natural products. Limonoids, such as those found in the Meliaceae family, are highly oxygenated and often possess multiple stereocenters and complex ring systems. researchgate.netnih.gov This structural complexity means that a plant extract can contain dozens of closely related analogues, isomers, and stereoisomers that are very difficult to separate from one another. researchgate.netnih.gov

Co-extraction of Interfering Compounds: Plant extracts are inherently complex mixtures containing numerous classes of compounds. lupinepublishers.com The extraction process for moderately polar limonoids often co-extracts other substances like fats, pigments, and other secondary metabolites, which can interfere with chromatographic separation and require extensive preliminary clean-up steps. academie-sciences.fr

Similar Physicochemical Properties: The structural similarity among related limonoids results in very similar physicochemical properties, particularly polarity. nih.gov This makes separation by traditional chromatographic techniques, which rely on differences in polarity, extremely difficult. nih.govlupinepublishers.com Compounds may co-elute or show significant peak overlap in techniques like column chromatography and even High-Performance Liquid Chromatography (HPLC). researchgate.net

Irreversible Adsorption and Sample Loss: Standard solid-phase adsorbents used in chromatography, such as silica gel and alumina, are not chemically inert. lupinepublishers.com Some terpenoids can be sensitive and may react with or adsorb irreversibly to the stationary phase, leading to the formation of artifacts or significant loss of valuable material. lupinepublishers.com Recoveries can sometimes be as low as 70-90%. lupinepublishers.com

Low Abundance: While some natural products are abundant, many, including specific limonoids, may be present in very small quantities within the plant material. researchgate.net This necessitates processing large amounts of raw material and employing highly efficient, multi-step purification protocols to obtain sufficient quantities for full structural elucidation and biological testing. researchgate.net

To overcome these challenges, researchers often employ a combination of advanced and multi-step separation techniques. This can include initial solvent partitioning, followed by multiple rounds of column chromatography, and often culminating in preparative HPLC or specialized techniques like High-Speed Counter-Current Chromatography (HSCCC), which avoids the use of solid supports and can be highly effective for separating compounds with minor differences in their partition coefficients. nih.govlupinepublishers.comresearchgate.net

Chemical Synthesis and Analog Development of Deoxyandirobin

Total Synthesis Approaches to Deoxyandirobin and Related Limonoids

The total synthesis of complex natural products like this compound represents a formidable challenge in organic chemistry, often serving as a platform to showcase the power and ingenuity of synthetic methodologies. While the direct total synthesis of this compound itself is not extensively detailed in readily available literature, the broader field of limonoid synthesis provides a context for the strategies that would be employed. rsc.orgrsc.org The construction of such intricate molecules typically involves multi-step sequences that require precise control over stereochemistry and the formation of multiple ring systems. illinois.eduopenaccessjournals.com

Partial Synthesis and Semi-Synthetic Routes from Precursors (e.g., Khivorin (B10754266), Methyl Angolensate)

Partial synthesis, or semi-synthesis, starting from more abundant, structurally related natural products, offers a more practical and often more efficient route to obtaining this compound and its analogs. Khivorin and methyl angolensate, both prominent limonoids isolated from plants of the Meliaceae family, have been utilized as precursors in the synthesis of this compound. scielo.brgla.ac.ukresearchgate.net

The conversion of khivorin to this compound has been successfully demonstrated. gla.ac.uk Similarly, the preparation of this compound from methyl angolensate has been described in the literature. researchgate.net These semi-synthetic routes leverage the existing complex scaffold of the starting material, significantly reducing the number of synthetic steps required compared to a total synthesis approach. For example, some reactions of Cedrela odorata substance ‘B’ and khayasin have been explored, leading to derivatives where the lactone ring is opened, in one case forming a cyclopropane (B1198618) ring through an interesting rearrangement. researchgate.net

These precursor-based syntheses are invaluable not only for confirming the structures of isolated natural products but also for producing quantities of rare compounds for biological evaluation. The interconversion of these limonoids also provides insights into their biosynthetic relationships.

Synthetic Modifications and Derivatization Strategies for Structural Analogs

The synthesis of structural analogs of this compound is crucial for exploring structure-activity relationships (SAR) and identifying the key pharmacophores responsible for any observed biological activities. nih.gov These modifications can range from simple functional group transformations to more complex alterations of the core ring system. nih.gov

Ring System Modifications and Functional Group Transformations

Modifying the ring system of limonoids and performing functional group transformations are key strategies in analog development. illinois.edusolubilityofthings.com Functional group interconversions, such as the oxidation of alcohols to ketones or the reduction of carbonyls, are standard techniques used to alter the polarity and reactivity of the molecule. solubilityofthings.comorganic-synthesis.comorganic-chemistry.org

For example, in the synthesis of a methyl 2α-acetoxy-3-deoxo-3α-hydroxyangolensate, a key step involved the Baeyer-Villiger oxidation of a 7-oxo group to a lactone. The conditions for this oxidation were critical, as different reagents could selectively oxidize either the 7-oxo group or the furan (B31954) ring. Specifically, buffered peracetic acid was used to achieve the desired oxidation of the ketone without affecting the furan ring, while pertrifluoroacetic acid oxidized the furan ring, leaving the ketone untouched. Such selective transformations are essential for the targeted modification of complex molecules like this compound.

Synthesis of Degraded Limonoid Analogs

Degraded limonoids are a subclass of natural products that are thought to arise from the fragmentation of more complex limonoids like this compound. researchgate.netresearchgate.netresearchgate.net The synthesis of these simpler analogs is of great interest as they may retain or even enhance the biological activity of the parent compound while being more synthetically accessible. researchgate.netmdpi.com It has been hypothesized that degraded limonoids such as azedaralide and pyroangolensolide may derive from a common precursor like this compound through fragmentation. researchgate.net

Synthetic efforts have focused on developing divergent strategies to access various degraded limonoid congeners from a common intermediate. researchgate.net For example, a divergent strategy has been developed to furnish melazolide B and several related compounds from a common keto-lactone intermediate, which was rapidly assembled from α-ionone. researchgate.net This approach allows for the efficient production of a library of analogs for biological screening. mdpi.com The analysis of molecular properties suggests that degraded limonoids are promising candidates for the development of new therapeutic agents. mdpi.com

Stereochemical Control and Regioselectivity in this compound Synthesis

Achieving precise control over stereochemistry and regioselectivity is a paramount challenge in the synthesis of complex, polycyclic natural products like this compound. openaccessjournals.combeilstein-institut.derijournals.com The molecule contains multiple stereogenic centers, and the biological activity of the compound is often dependent on the specific stereochemical configuration.

In synthetic efforts, stereochemical control is often achieved through the use of chiral catalysts, chiral auxiliaries, or by leveraging the existing stereochemistry of a natural product precursor in semi-synthesis. rijournals.comnih.gov The conformation of the molecule can also play a crucial role in directing the stereochemical outcome of a reaction, a concept known as thermodynamic control over conformational preference. beilstein-institut.de

Regioselectivity, the control of where a chemical reaction occurs on a molecule with multiple reactive sites, is also critical. openaccessjournals.com For instance, as mentioned earlier, the selective oxidation of either the 7-oxo group or the furan ring in a khivorin derivative was achieved by carefully choosing the oxidizing agent. Such regioselective transformations are essential for the targeted synthesis and modification of this compound and its analogs. The development of synthetic methods that allow for high levels of both stereochemical control and regioselectivity is a continuing area of research in organic synthesis. richmond.edu

Advances in Synthetic Methodologies for Complex Natural Products

The pursuit of the synthesis of complex natural products like this compound has consistently driven the development of new and innovative synthetic methodologies. illinois.eduopenaccessjournals.comengineering.org.cnunimi.itnih.govroutledge.com These advancements are not only applicable to the synthesis of limonoids but have a broad impact across the field of organic chemistry.

Modern catalytic transformations are playing an increasingly important role in the synthesis of complex molecules. nsf.gov For example, the application of catalytic methods to set key quaternary centers in the carbocyclic core of gedunin (B191287), a related limonoid, was a key feature of its first de novo synthesis. nsf.gov Biocatalytic oxidations are also emerging as powerful tools, allowing for selective transformations at specific positions on the molecular scaffold. nsf.gov

Furthermore, the integration of chemical synthesis with knowledge of biosynthetic pathways, often referred to as biomimetic synthesis, is providing new and efficient strategies for constructing natural product skeletons. engineering.org.cn By mimicking the way nature assembles these complex molecules, chemists can often devise more concise and elegant synthetic routes. nih.gov The continued development of such advanced synthetic methodologies will be crucial for unlocking access to the vast and structurally diverse world of natural products. engineering.org.cnnih.govroutledge.com

Mechanistic Studies of Deoxyandirobin S Biological Activities in Vitro and Preclinical Models

Anti-inflammatory Activity Mechanisms

The anti-inflammatory properties of deoxyandirobin have been investigated through various lenses, including its interaction with key inflammatory molecules, its effects on cellular pathways, and computational analyses of its structure-activity relationship.

Inhibition of Inflammatory Mediators and Pathways (e.g., COX, Cytokines)

Inflammation is a complex biological response involving a cascade of mediators. nih.gov Key among these are cyclooxygenase (COX) enzymes and cytokines. nih.gov The COX enzyme exists in two primary isoforms: COX-1, which is responsible for physiological functions, and COX-2, which is induced during inflammation and is a primary target for non-steroidal anti-inflammatory drugs (NSAIDs). nih.govwikipedia.org Inhibition of COX-2 is a key mechanism for reducing inflammation. nih.gov

Pro-inflammatory cytokines, such as those that activate the nuclear factor-kappa B (NF-κB) pathway, play a crucial role in amplifying the inflammatory response. researchgate.net The NF-κB pathway, in turn, regulates the transcription of genes involved in inflammation. nih.gov Research has shown that certain natural compounds can modulate these inflammatory pathways, for instance by inhibiting the production of pro-inflammatory cytokines through an NF-κB-dependent mechanism. researchgate.netsemanticscholar.org

Cellular and Molecular Targets in Inflammation Models

At the cellular level, inflammation involves the activation of various immune cells and the release of signaling molecules. frontiersin.org Pro-inflammatory cytokines can activate nuclear factor kappa B (NF-κB), leading to an increased expression of various molecules that mediate inflammation. researchgate.net Cellular and molecular targets for anti-inflammatory drugs often include these key signaling pathways and the cells that produce inflammatory mediators. nih.gov

CD4+ T cells are central to orchestrating the immune response and maintaining a balance between pro- and anti-inflammatory reactions. frontiersin.org Dysregulation of these cells can lead to chronic inflammatory conditions. frontiersin.org Therefore, understanding how compounds like this compound interact with these cellular and molecular targets is crucial for elucidating their anti-inflammatory mechanisms.

Computational Modeling and Molecular Topology in Anti-inflammatory Research

Computational tools have become indispensable in drug discovery for identifying and analyzing potential therapeutic compounds. nih.gov Molecular topology, a technique within computational chemistry, has been successfully used to develop models that can predict the anti-inflammatory activity of natural compounds. nih.gov

In one such study, a topological-mathematical model was created using linear discriminant analysis to screen for new anti-inflammatory natural products. nih.gov This virtual screening identified numerous compounds with potential anti-inflammatory activity, which was subsequently confirmed for many of them in the literature. nih.gov this compound was included in the dataset for these topological analyses, suggesting its potential as an anti-inflammatory agent based on its structural properties. nih.gov Computational modeling can also be used to study the complex interactions within the immune system, such as the differentiation of CD4+ T cells, providing insights into how compounds might modulate inflammatory responses at a systems level. frontiersin.org

Antimicrobial Efficacy and Mechanisms

In addition to its anti-inflammatory potential, this compound has been investigated for its ability to combat microbial growth. Studies have explored its efficacy against a range of bacteria and fungi in laboratory settings.

Antibacterial Activity Against Gram-Positive and Gram-Negative Bacteria (In Vitro)

The antibacterial properties of various natural compounds are often evaluated against both Gram-positive and Gram-negative bacteria due to the structural differences in their cell walls. scielo.br Gram-negative bacteria possess an outer membrane that can act as a barrier to antibiotics, often making them more resistant. scielo.brnih.gov

In vitro studies using methods like the agar (B569324) well diffusion assay have been employed to assess the antibacterial activity of plant extracts. scielo.brnih.gov The results of such studies can be variable, with some extracts showing broad-spectrum activity and others being more specific to either Gram-positive or Gram-negative strains. nih.gov The effectiveness of a compound can also be dose-dependent. scielo.br The lipophilicity of a compound, often expressed as its LogP value, can influence its antibacterial activity, with different trends observed for Gram-positive and Gram-negative bacteria. mdpi.com

Bacterial TypeGeneral Susceptibility ObservationsInfluencing Factors
Gram-PositiveOften more susceptible to plant extracts due to the lack of an outer membrane. scielo.brLipophilicity (LogP value) of the compound can significantly impact activity. mdpi.com
Gram-NegativeGenerally more resistant due to the protective outer membrane. scielo.brnih.govActivity can be dose-dependent and specific to certain bacterial species. scielo.br

Antifungal Activity Investigations (In Vitro)

The search for new antifungal agents is driven by the rise of fungal infections, particularly in immunocompromised individuals, and the emergence of drug-resistant strains. nih.govplos.org In vitro antifungal activity is commonly assessed by determining the minimum inhibitory concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism. plos.orgscielo.br

Studies have evaluated the antifungal potential of various plant-derived extracts and synthetic peptides against a range of pathogenic fungi, including species of Candida, Aspergillus, and Fusarium. nih.govplos.orgscielo.brmdpi.commdpi.com The mechanism of action for some antifungal agents involves disrupting the fungal cell membrane. plos.org The effectiveness of these agents can vary significantly depending on the fungal species and the concentration of the compound being tested. mdpi.com

Potential Mechanisms of Antimicrobial Action

While research into the specific antimicrobial mechanisms of this compound is ongoing, preliminary studies and the known activities of related limonoids from the Meliaceae family suggest several potential pathways. The antimicrobial action of compounds from this family, including this compound, is thought to be multifaceted.

One proposed mechanism involves the disruption of microbial membranes. The lipophilic nature of tetranortriterpenoids like this compound may allow them to intercalate into the lipid bilayer of bacterial and fungal cell membranes. This insertion could alter membrane fluidity and integrity, leading to increased permeability, leakage of essential intracellular components, and ultimately, cell death.

Enzyme inhibition is another plausible mechanism. Many vital microbial enzymes, particularly those involved in metabolic pathways or cell wall synthesis, can be targets for natural products. This compound may act as an inhibitor for specific enzymes crucial for microbial survival. The structural complexity and various functional groups within the this compound molecule provide multiple points for potential interaction with the active sites of enzymes, disrupting their catalytic activity. The search for safer and more effective antimicrobial agents from natural sources like plants continues, as they are often biodegradable and have a lower impact on non-target organisms. scielo.br

Antiviral Properties and Cellular Targets (In Vitro)

The exploration of the antiviral properties of this compound is an emerging area of research. While direct studies on this compound are limited, the broader class of natural compounds to which it belongs has shown promise in vitro against various viruses. The general approach for antiviral drug development involves targeting specific stages of the viral life cycle or host cell factors that are essential for viral replication. nih.gov

Potential antiviral mechanisms of natural compounds, which could be applicable to this compound, include:

Inhibition of Viral Entry : This can occur through blocking the attachment of the virus to host cell receptors or by preventing the fusion of the viral envelope with the cell membrane. science-line.commdpi.com

Inhibition of Viral Replication : This involves targeting viral enzymes that are critical for the replication of the viral genome, such as polymerases or reverse transcriptases. science-line.com Many antiviral drugs function as nucleoside analogues, competitively inhibiting viral genome replication. nih.gov

Inhibition of Viral Protein Synthesis and Assembly : Some compounds can interfere with the translation of viral mRNA or the assembly of new viral particles. science-line.com

Targeting Host Cellular Proteins : Antiviral agents can also target host cell proteins that the virus hijacks for its own replication, which may lead to higher toxicity but also a broader spectrum of activity. nih.gov

Studies on various plant extracts have demonstrated these mechanisms against a range of DNA and RNA viruses. science-line.com For instance, some flavonoids have been shown to inhibit the interaction between the SARS-CoV-2 spike protein and the human ACE2 receptor, a critical step in viral entry. mdpi.com While specific cellular targets for this compound have yet to be identified, its complex structure suggests potential interactions with both viral and host cell components. Further in vitro studies are necessary to elucidate its specific antiviral activities and cellular targets. crie.ru

Insect Antifeedant Activity and Agricultural Implications

Mechanisms of Action as an Insect Antifeedant

This compound, as a member of the limonoid class of compounds, exhibits significant insect antifeedant properties. The primary mechanism of action for many plant-derived antifeedants is through sensory perception, specifically by affecting the insect's taste receptors. journalspress.com These compounds often provide an unpalatable taste, which deters feeding. journalspress.com

The mode of action of antifeedants can be categorized as follows:

Inhibition of Feeding via Taste Receptors : The compound interacts with neurons associated with antifeedant receptors, leading to the inhibition of feeding. mdpi.com

Suppression of Further Feeding : The compound may cause a halt or a slowdown in subsequent feeding activity. mdpi.com

Blocking of Feeding Stimuli : Antifeedants can block the function of receptors that normally respond to feeding stimulants like sugars and amino acids. mdpi.com

Some compounds, referred to as "false" antifeedants, may induce a non-specific toxic effect on all taste sensilla, which is an indirect way of deterring feeding. mdpi.com The goal of studying these natural antifeedants is to understand the molecular basis of insect feeding mechanisms to potentially design simpler, synthetic compounds that mimic this activity for crop protection. nih.gov

Ecological Role within Host Plants

Within its host plants, such as those from the Meliaceae family, this compound plays a crucial defensive role. Plants synthesize a variety of secondary metabolites, like this compound, to protect themselves from herbivores. journalspress.com The production of these antifeedant compounds is a key component of the plant's defense mechanism against insect attack. journalspress.com

The ecological role of these compounds is multifaceted:

Direct Defense : The primary role is to deter insects from feeding on the plant, thereby reducing damage. mdpi.com

Indirect Defense : By deterring herbivores, the plant can also reduce its susceptibility to plant pathogens that may be introduced through insect feeding wounds.

Influence on Insect Behavior : The presence of these compounds can influence the feeding choices and population dynamics of herbivorous insects.

The relationship between plants and the insects that feed on them is a result of co-evolution, where plants have developed chemical defenses and insects have, in some cases, developed mechanisms to tolerate or detoxify these compounds. mdpi.com The study of these interactions is fundamental to understanding the chemical ecology of plant-insect relationships. researchgate.net

Anticarcinogenic and Antiproliferative Activity in Cell Line Models

Pathways Involved in Cell Growth Inhibition

This compound has been identified as a compound with potential anticarcinogenic and antiproliferative activities. ijirmf.com Triterpenoids, the class of compounds to which this compound belongs, are known to exhibit anticancer effects through various mechanisms, including the inhibition of proliferation, induction of apoptosis, and cell cycle arrest. mdpi.com

Studies on related compounds and extracts containing this compound have provided insights into the potential pathways involved in its cell growth inhibitory effects:

Induction of Apoptosis : One of the primary mechanisms is the triggering of programmed cell death, or apoptosis. This can occur through the mitochondrial apoptotic pathway, which involves the activation of caspases, such as caspase-3, -7, and -9, and the cleavage of poly (ADP-ribose) polymerase (PARP). mdpi.com

Cell Cycle Arrest : Some natural compounds can arrest the cell cycle at specific phases, preventing cancer cells from progressing through division. For example, some brassinosteroids have been shown to arrest cancer cells in the G1 phase of the cell cycle. nih.gov

Inhibition of Cell Proliferation : this compound and related compounds can inhibit the proliferation of various cancer cell lines in a dose-dependent manner. mdpi.comnih.gov

The antiproliferative activity of such compounds is often evaluated in three-dimensional (3D) cell culture models, which can provide a more physiologically relevant environment compared to traditional monolayer cultures. nih.gov The investigation of these pathways in various cancer cell line models helps to elucidate the potential of this compound as a lead compound for the development of new anticancer agents. researchgate.net

Specific Molecular Targets (e.g., PTP1B inhibition)

Preclinical research has identified the Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) pathway as a molecular target for this compound. The Nrf2-ARE pathway is a primary cellular defense mechanism against oxidative stress. nih.gov Activation of Nrf2 triggers the expression of numerous antioxidant and detoxification enzymes, which helps protect cells from damage. nih.govmdpi.com

In a study evaluating activators of this pathway, this compound lactone was identified as a molecule that can induce the Nrf2-ARE system. This suggests that a key mechanism of this compound's biological activity is its ability to enhance the body's own antioxidant defenses. The activation of this pathway is considered a promising therapeutic strategy for conditions associated with high levels of oxidative stress, such as neurodegenerative diseases. michaeljfox.orgfrontiersin.org

Table 1: Identified Molecular Target of this compound

Compound Molecular Target/Pathway Implication of Pathway Activation

Other Reported Biological Activities in Preclinical Research Contexts

Beyond its interaction with the Nrf2 pathway, this compound has been noted for other biological activities in preclinical evaluations, primarily for its anti-inflammatory properties.

Anti-inflammatory Activity In computational and in vitro models designed to screen natural compounds for anti-inflammatory potential, this compound has been identified as a promising candidate. semanticscholar.org Inflammation is a complex biological response, and compounds that can modulate it are of significant scientific interest. journaljamps.com The anti-inflammatory effects of many natural compounds are often linked to their ability to modulate signaling pathways like NF-κB or to reduce oxidative stress, which is consistent with this compound's activity as an Nrf2 activator. mdpi.commdpi.com

Other Potential Activities this compound is a member of the limonoid class of compounds, which are abundant in the Meliaceae plant family. scielo.brscielo.br This family of plants is a rich source of diverse and structurally complex bioactive molecules. scielo.brscielo.br Various compounds isolated from these plants have been investigated for a wide range of biological effects in preclinical studies, including antimicrobial (antibacterial and antifungal), antimalarial, and antioxidant activities. scielo.brresearchgate.net While these activities are reported for the broader family of compounds from which this compound is derived, they indicate potential areas for future specific investigation into this compound itself. ontosight.airesearchgate.net

Table 2: Summary of Other Reported Preclinical Biological Activities for this compound and Related Compounds

Activity Context Supporting Evidence
Anti-inflammatory Identified in a screening of natural compounds. semanticscholar.org The Nrf2 pathway, activated by this compound, has anti-inflammatory roles. mdpi.com
Antimicrobial General activity reported for the Meliaceae family, from which this compound is isolated. scielo.br Plant extracts from this family are studied for their potential to inhibit pathogenic microorganisms. scielo.br

| Antioxidant | Implied through its primary mechanism of Nrf2 activation. nih.gov | The Nrf2 pathway directly regulates the expression of antioxidant genes. nih.govmdpi.com |

Structure Activity Relationship Sar Investigations of Deoxyandirobin and Its Analogs

Elucidation of Pharmacophores and Key Structural Motifs for Bioactivity

A pharmacophore is an abstract description of the molecular features essential for a molecule's interaction with a specific biological target. mdpi.com For the andirobin class of limonoids, to which deoxyandirobin belongs, the core structure is a 4,4,8-trimethyl-17-furanyl steroidal skeleton. chemrxiv.orgresearchgate.net The bioactivity of these compounds is largely dictated by this complex and highly oxygenated tetranortriterpenoid structure. chemrxiv.orgchemrxiv.org

Impact of Specific Functional Groups and Ring Systems on Biological Efficacy

The biological efficacy of this compound and its analogs is significantly influenced by the presence and modification of specific functional groups and ring systems. Limonoids are generally highly oxygenated, and the type and position of these oxygen-containing groups can dramatically alter their biological profile. chemrxiv.orgchemrxiv.org

The core structure of andirobin-type limonoids features a cleaved B-ring and a δ-lactone D-ring. chemrxiv.org Modifications to these ring systems are central to their SAR. For example, studies on various limonoids have shown that the nature of the substituents on the A and D rings plays a pivotal role in their biological effects.

In a study comparing different limonoid classes, andirobin-type limonoids did not show significant activity in reducing intracellular triglyceride content, unlike gedunin-type limonoids. This suggests that the specific arrangement of the seco-rings and the functional groups they bear in the andirobin class are not optimized for this particular activity. The key difference often lies in the oxidation patterns of the A, B, C, and D rings.

While specific data on this compound is limited, research on related andirobin-class compounds highlights certain trends. For instance, the presence of hydroxyl groups at specific positions, such as C-11 or C-12, can modulate activity. unpak.ac.id In a study of koetjapins, andirobin-class limonoids, the absence of hydroxyls at C-12 and C-15 and the presence of hydroxyls at C-9 or C-11 were noted, distinguishing them from other known andirobins. unpak.ac.id However, these specific compounds did not show antibacterial activity and only a related trijugin-class compound showed significant cytotoxicity. nih.govunpak.ac.id This indicates that subtle changes in hydroxylation patterns can lead to a complete loss or gain of certain biological activities.

The table below summarizes the influence of structural features on the bioactivity of andirobin-class and related limonoids based on available research.

Compound/ClassKey Structural FeatureObserved Biological ActivityReference
Koetjapins A-C (Andirobin-class)Hydroxyl at C-11 or C-9/C-11; Lack of hydroxyl at C-12/C-15Inactive (antibacterial); Inactive (cytotoxicity) nih.govunpak.ac.id
Moluccensin-N & -O (Andirobin-class)Andirobin skeletonInteraction with Hsp90 mdpi.com
Andirobin-type limonoidsGeneral andirobin scaffoldInactive (intracellular triglyceride reduction)

Comparative SAR Studies with Related Limonoids and Triterpenoids

Comparative studies between different classes of limonoids are essential for understanding the unique contribution of the andirobin scaffold to biological activity. Limonoids are broadly classified based on their carbon skeleton, including types like andirobin, gedunin (B191287), mexicanolide, and phragmalin. chemrxiv.orgchemrxiv.org

A key comparison can be made with gedunin-type limonoids. While both are derived from a common triterpenoid (B12794562) precursor, the gedunin class often exhibits potent activities where andirobin-types are inactive. For example, in an assay for reducing intracellular triglyceride content, gedunin-type limonoids were found to be active, whereas andirobin-type limonoids were not. This highlights that the intact D-ring and specific substitutions in the gedunin scaffold are crucial for that particular bioactivity, a feature distinct from the andirobin structure.

Andirobin-class limonoids are biogenetically considered precursors to other classes, such as trijugin-type limonoids. unpak.ac.id In a study on koetjapins, the andirobin-class compounds (koetjapins A-C) were inactive, but the co-isolated trijugin-class compound (koetjapin D) showed significant cytotoxicity against P-388 cells. nih.govunpak.ac.id This suggests that further skeletal rearrangement from the andirobin framework can lead to the emergence of potent bioactivity.

Another comparison is with phragmalin-type limonoids, which possess a characteristic orthoester bridge. In a computational study evaluating inhibitory activity against Anopheles gambiae acetylcholinesterase, phragmalin-type limonoids showed more potent insecticidal potential than the tested andirobin-type limonoids (methyl angolensate, angolensic acid, mollucensins N and O). mdpi.com This suggests that the increased complexity and rigidity conferred by the orthoester bridge in phragmalins are key for this specific inhibitory action.

The table below provides a comparative overview of different limonoid classes.

Limonoid ClassDistinguishing Structural Feature(s)Comparative Bioactivity NotesReference
Andirobin Seco-B and seco-D ringsInactive in some cytotoxicity and metabolic assays where other classes are active. nih.govunpak.ac.id Considered a precursor to other types. unpak.ac.id nih.govunpak.ac.id
Gedunin Intact D-ring, often with α,β-unsaturated ketone in A-ringActive in reducing intracellular triglyceride content. Often shows potent cytotoxic and antimalarial activities.
Trijugin Further skeletal rearrangement from andirobin baseCan exhibit significant cytotoxicity where parent andirobins are inactive. nih.govunpak.ac.id nih.govunpak.ac.id
Phragmalin Orthoester bridgeMore potent insecticidal activity (in silico) compared to andirobin-types. mdpi.com mdpi.com
Mexicanolide Seco-A and seco-B rings

Computational Chemistry Approaches to SAR Modeling (e.g., QSAR, Molecular Docking)

Computational chemistry provides powerful tools to model and predict the biological activity of compounds like this compound, accelerating drug discovery efforts. semanticscholar.org Techniques such as Quantitative Structure-Activity Relationship (QSAR) and molecular docking are used to understand the interactions between a ligand and its target protein at a molecular level.

QSAR studies establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For limonoids, QSAR can help identify key physicochemical descriptors (e.g., molecular weight, logP, electronic properties) that correlate with a specific biological outcome. While specific QSAR models for this compound were not found in the search results, the general approach is widely applied to natural products to guide the synthesis of more potent analogs.

Molecular Docking is a computational method that predicts the preferred orientation of a molecule when bound to a target protein. This helps in understanding the binding mode and affinity. A molecular docking study was performed on several limonoids, including four andirobin-type compounds (methyl angolensate, angolensic acid, and mollucensins N and O), against the acetylcholinesterase (AChE) of the malaria vector Anopheles gambiae. mdpi.comresearchgate.net The results indicated that these limonoids could effectively occupy the AChE binding site. However, their docking scores were less favorable compared to the tested phragmalin-type limonoids, suggesting a lower binding affinity for this particular target. mdpi.com This type of in silico screening helps prioritize which compound classes are more promising for specific applications, in this case, as potential insecticides. mdpi.comresearchgate.net

These computational approaches are invaluable for:

Screening large virtual libraries of this compound analogs.

Predicting the bioactivity of new, unsynthesized compounds.

Providing insights into the binding interactions that can guide rational drug design.

Mechanistic Insights Derived from SAR Data for Rational Design of this compound Analogs

SAR data, including comparative studies and computational modeling, provides crucial mechanistic insights that form the basis for the rational design of novel this compound analogs with improved efficacy and specificity.

The collective SAR data suggests that the core andirobin skeleton is a viable scaffold but may require significant modification to enhance specific biological activities. For example, the finding that andirobin-type limonoids are less effective insecticides than phragmalin-types suggests that introducing conformational rigidity, perhaps through additional ring formations or bridges similar to orthoesters, could be a promising strategy for designing new insecticidal agents. mdpi.com

Similarly, the observation that further skeletal rearrangement of the andirobin framework into a trijugin-type structure can switch a compound from inactive to cytotoxic provides a clear design strategy. nih.govunpak.ac.id Synthetic efforts could focus on mimicking these naturally occurring rearrangements to create novel anticancer agents. This involves targeting specific bonds for cleavage and facilitating intramolecular cyclizations to generate new ring systems.

Furthermore, understanding that specific hydroxylation patterns can abolish activity highlights the importance of protecting or modifying hydroxyl groups. unpak.ac.id For instance, if a particular hydroxyl group is found to be detrimental to activity, analogs could be designed where this group is removed (deoxygenated) or replaced with another functional group, such as a methoxy (B1213986) group or a halogen, to probe the steric and electronic requirements of the binding pocket.

Finally, SAR data that points to specific protein targets, such as the interaction between andirobin-type limonoids and Hsp90, offers a direct path for rational design. mdpi.com With a known target, medicinal chemists can use structure-based design approaches. By modeling the binding of this compound into the Hsp90 active site, specific modifications can be proposed to improve binding affinity, for example, by adding groups that form new hydrogen bonds or hydrophobic interactions with key residues in the protein.

Future Research Directions and Prospects for Deoxyandirobin

Innovations in Synthetic Biology for Enhanced Biosynthesis

Synthetic biology presents a powerful and promising frontier for the production of complex natural products like deoxyandirobin. nih.govucdavis.edu This field combines principles from biology and engineering to design and construct new biological parts, devices, and systems. ucdavis.edu For this compound, synthetic biology could revolutionize its production by engineering microorganisms or plants to serve as bio-factories. nih.gov

Key areas for future innovation include:

Metabolic Engineering: Identifying and optimizing the biosynthetic pathways responsible for this compound production in its native plant species. This knowledge can then be used to engineer common microbial hosts like E. coli or yeast for heterologous production.

Gene Discovery and Characterization: Uncovering the specific genes and enzymes involved in the intricate cyclization and modification steps that form the this compound scaffold.

Cell-Free Systems: Developing cell-free enzymatic systems that can carry out the entire biosynthetic pathway of this compound in vitro, offering greater control and potentially higher efficiency. adlittle.com

Novel Compound Generation: Utilizing combinatorial biosynthesis, where genes from different pathways are combined to create novel derivatives of this compound with potentially improved or new biological activities. anr.fr

Development of Novel Analytical Techniques for Trace Analysis and Metabolomics

The ability to detect and quantify this compound in complex biological and environmental samples is crucial for understanding its pharmacokinetics, metabolism, and ecological fate. Future research will focus on developing more sensitive, specific, and high-throughput analytical methods.

Trace Analysis: Trace analysis techniques are essential for detecting minute quantities of compounds. ufz.deuregina.ca Innovations in this area will likely involve:

Advanced Chromatographic Methods: The use of techniques like ultra-high-performance liquid chromatography (UPLC), supercritical fluid chromatography (SFC), and hydrophilic interaction liquid chromatography (HILIC) can improve the separation of this compound from complex matrices. ufz.deresolian.com

High-Resolution Mass Spectrometry (HRMS): Coupling advanced chromatography with HRMS and tandem mass spectrometry (MS/MS) provides high sensitivity and specificity for identifying and quantifying this compound and its metabolites. ufz.deresolian.com Quadrupole time-of-flight liquid chromatography-mass spectrometry (Q-TOF LC-MS) is a particularly powerful tool for this purpose. americanpharmaceuticalreview.com

Novel Sample Preparation: Developing more efficient and selective sample preparation techniques, such as solid-phase microextraction (SPME) and molecularly imprinted polymers (MIPs), to isolate and concentrate this compound from challenging samples.

Metabolomics: Metabolomics is the large-scale study of small molecules, or metabolites, within cells, biofluids, tissues, or organisms. mdpi.com An untargeted metabolomics approach using LC-HRMS can be employed to study the broader metabolic impact of this compound. mdpi.com This can help:

Identify biomarkers associated with the biological effects of this compound. nih.gov

Elucidate its mechanism of action by observing changes in metabolic pathways. nih.govnih.gov

Understand its biotransformation and identify its major metabolites in vivo.

The integration of advanced analytical techniques with powerful data analysis platforms, such as MetaboAnalyst, will be crucial for interpreting the complex datasets generated in metabolomics studies. mdpi.com

Exploration of Additional Biological Activities and Therapeutic Potential (Preclinical)

While initial studies have hinted at the potential of this compound, a comprehensive preclinical evaluation is necessary to fully understand its therapeutic promise. ajpp.inontosight.ai Preclinical research aims to establish the biological plausibility of a compound's effect, identify active dose levels, and assess its safety before human trials. fda.gov

Future preclinical investigations of this compound should focus on:

Broad-Spectrum Bioactivity Screening: Systematically screening this compound against a wide range of biological targets, including enzymes, receptors, and various cell lines, to uncover new therapeutic applications. ontosight.ai This could include exploring its potential as an anti-inflammatory, anticancer, or immunomodulatory agent. ajpp.inresearchgate.net

Mechanism of Action Studies: Once a promising biological activity is identified, in-depth studies using cellular and molecular biology techniques are needed to elucidate the underlying mechanism of action.

In Vivo Animal Models: Utilizing relevant animal models of disease to evaluate the efficacy and safety of this compound. fda.gov These studies are critical for understanding how the compound behaves in a whole organism and for determining its pharmacokinetic and pharmacodynamic properties. nih.gov

Toxicology Studies: Conducting thorough toxicology assessments to identify any potential adverse effects and to establish a safe dose range for future clinical trials. biobide.com

The ultimate goal of these preclinical studies is to provide robust evidence to support the advancement of this compound into clinical development. nih.gov

Computational and In Silico Screening for New Targets and Lead Optimization

Computational, or in silico, methods are increasingly integral to modern drug discovery, offering a rapid and cost-effective way to identify new drug targets and optimize lead compounds. edelris.comdanaher.com These approaches can significantly accelerate the early stages of drug development. edelris.com

For this compound, future computational research will likely involve:

Virtual Screening: Using the known structure of this compound as a query to screen large databases of protein structures to identify potential new biological targets.

Molecular Docking and Dynamics: Simulating the interaction between this compound and its target proteins at the atomic level to predict binding affinity and understand the key molecular interactions. danaher.com

Quantitative Structure-Activity Relationship (QSAR): Developing mathematical models that relate the chemical structure of this compound and its analogs to their biological activity. frontiersin.org This can guide the design of new derivatives with improved potency and selectivity.

ADMET Prediction: Using computational models to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of this compound and its derivatives, helping to identify and address potential liabilities early in the drug discovery process. danaher.comfrontiersin.org

Fragment-Based Drug Discovery (FBDD): Applying in silico FBDD strategies, such as fragment growing, linking, and merging, to guide the modification of the this compound scaffold for improved drug-like properties. frontiersin.org The AILDE (auto in silico ligand directing evolution) approach is one such protocol for hit-to-lead optimization. nih.gov

These computational approaches, when used in conjunction with experimental validation, can streamline the process of transforming this compound from a natural product hit into a viable drug candidate.

Integration with Systems Biology and Multi-Omics Approaches for Comprehensive Understanding

To gain a holistic understanding of the biological effects of this compound, future research will need to integrate data from multiple levels of biological organization. This is the realm of systems biology and multi-omics approaches. thermofisher.comfrontlinegenomics.com By combining genomics, transcriptomics, proteomics, and metabolomics, researchers can build a more complete picture of how this compound interacts with biological systems. thermofisher.comnih.gov

Potential applications of these integrative approaches include:

Target Identification and Validation: Correlating changes in gene expression (transcriptomics), protein levels (proteomics), and metabolite profiles (metabolomics) after treatment with this compound to identify the key pathways and molecular targets it modulates.

Mechanism of Action Elucidation: Building comprehensive network models that illustrate the cascade of molecular events triggered by this compound, providing deeper insights into its mechanism of action.

Biomarker Discovery: Identifying robust molecular signatures (e.g., specific gene expression patterns or metabolite profiles) that can be used to monitor the efficacy of this compound treatment or to stratify patient populations. frontlinegenomics.com

Predictive Toxicology: Using multi-omics data to predict potential toxicities and off-target effects before they are observed in later-stage preclinical or clinical studies.

The integration of these large and complex datasets presents a significant bioinformatic challenge, requiring sophisticated computational tools and analytical strategies to extract meaningful biological insights. frontlinegenomics.com

Collaborative Research Endeavors in Natural Product Discovery and Development

The complexity and interdisciplinary nature of natural product research, from discovery to clinical application, necessitates strong collaborative efforts. frontiersin.org Future progress with this compound will be significantly enhanced by partnerships between academia, industry, and government research institutions. kitasato-u.ac.jp

Key aspects of these collaborative endeavors include:

Open Innovation Platforms: The creation of shared databases and research platforms can facilitate the exchange of information and resources, accelerating the pace of discovery. frontiersin.org An example is the NaturAr database, a collaborative, open-source repository of natural products from Argentinian biodiversity. chemrxiv.org

Public-Private Partnerships: Collaborations between academic researchers, who often excel in basic discovery and mechanism of action studies, and pharmaceutical companies, with their expertise in drug development and commercialization, are crucial for translating promising natural products into new medicines. globalhealthprogress.orgcancer.gov

International Consortia: Global collaborations can bring together diverse expertise and resources, enabling large-scale screening efforts, access to unique natural product libraries, and the sharing of best practices. globalhealthprogress.org

Interdisciplinary Teams: Assembling teams with expertise in botany, natural product chemistry, pharmacology, computational biology, and clinical medicine is essential for navigating the multifaceted challenges of drug discovery and development. frontiersin.org

By fostering a collaborative research environment, the scientific community can more effectively harness the therapeutic potential of complex natural products like this compound.

Q & A

Q. How to structure a manuscript on this compound’s mechanism of action?

  • Answer : Follow IMRAD format. In the Results section, integrate tables comparing IC₅₀ values across assays. Use Schematics (e.g., Pathway Studio) in the Discussion to propose mechanisms. Cite primary literature (not reviews) for bioactivity claims .

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.